molecular formula C22H24O2 B13088315 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one

Cat. No.: B13088315
M. Wt: 320.4 g/mol
InChI Key: LOBJQPPFPKFDSS-UHFFFAOYSA-N
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Description

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one: is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one typically involves multiple steps, including the formation of the core dibenzoannulene structure followed by functionalization at specific positions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dibenzoannulene core through cyclization reactions involving aromatic precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 9th position using reagents such as hydrogen peroxide or other oxidizing agents.

    Benzylation: Addition of the benzyl group at the 11B position through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl chloride, sodium hydroxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Various substituted dibenzoannulenes.

Scientific Research Applications

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and benzyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoannulenes: Compounds with similar core structures but different functional groups.

    Hydroxybenzyl Compounds: Compounds with hydroxyl and benzyl groups attached to aromatic rings.

Uniqueness

11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one is unique due to its specific combination of functional groups and fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-benzyl-13-hydroxytricyclo[9.4.0.02,7]pentadeca-1(11),12,14-trien-5-one

InChI

InChI=1S/C22H24O2/c23-19-9-10-21-17(13-19)7-4-8-18-14-20(24)11-12-22(18,21)15-16-5-2-1-3-6-16/h1-3,5-6,9-10,13,18,23H,4,7-8,11-12,14-15H2

InChI Key

LOBJQPPFPKFDSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CCC2(C3=C(C1)C=C(C=C3)O)CC4=CC=CC=C4

Origin of Product

United States

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